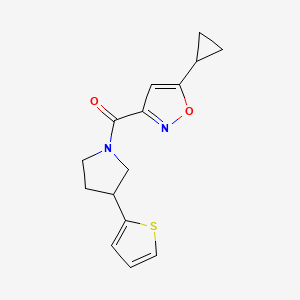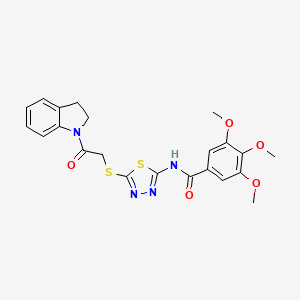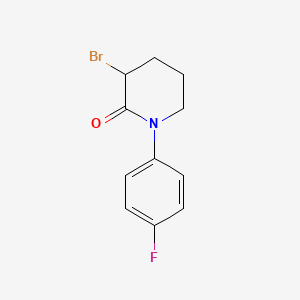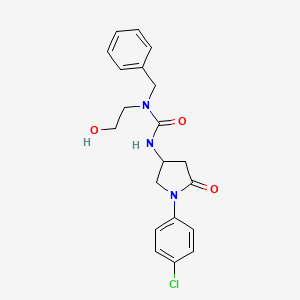
(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, also known as CPI-455, is a compound with potential therapeutic applications in the field of neuroscience.
Aplicaciones Científicas De Investigación
Molecular Structure and Synthetic Methodology
- Studies have investigated the molecular structures of isomorphous structures with similar complex heterocyclic frameworks, revealing insights into their extensive disorder and the challenges in detecting isomorphism during data mining, which could imply similar structural and synthetic challenges for the compound (Rajni Swamy et al., 2013).
Bioactive Compound Development
- Research on thienopyridine and benzofuran derivatives, which share structural motifs with the query compound, have discovered new types of cytotoxic agents selective against tumorigenic cell lines, indicating potential in cancer therapy research (Hayakawa et al., 2004).
- Novel synthesis of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives has been explored for their anticonvulsant activities, demonstrating the potential for neurological disorder treatment research (Malik & Khan, 2014).
Antimicrobial and Anticancer Activity
- Synthesis and molecular docking studies of compounds with similar structural features have been conducted to evaluate their anticancer and antimicrobial activities. Such studies highlight the potential therapeutic applications of structurally complex compounds in treating various diseases (Shahana & Yardily, 2020).
Novel Bioactivation Pathways
- Research into bioactivation pathways of isoxazole rings has identified novel pathways involving ring cleavage and adduct formation with glutathione, suggesting areas for drug metabolism and toxicology studies (Yu et al., 2011).
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-8-13(19-16-12)10-3-4-10)17-6-5-11(9-17)14-2-1-7-20-14/h1-2,7-8,10-11H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXVTMMFATQOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2674848.png)
![[4-(Aminomethyl)-1,1-dioxothian-4-yl]methanol;hydrochloride](/img/structure/B2674849.png)

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)
![4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2674855.png)

![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)
![N-cyclopentyl-2-[[3-(3-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2674860.png)

![methyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2674862.png)
![4-chloro-N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2674864.png)


![7-chloro-3-[(3,4-dimethylphenyl)sulfonyl]-N-(4-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2674871.png)